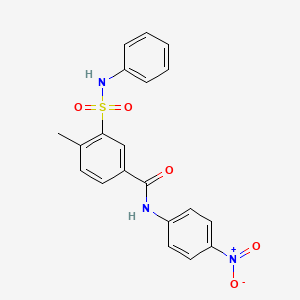![molecular formula C25H27N3O4S B5128878 Propan-2-yl 2-[[3-cyano-6-methyl-4-(5-methylfuran-2-yl)-5-[(2-methylphenyl)carbamoyl]-1,4-dihydropyridin-2-yl]sulfanyl]acetate](/img/structure/B5128878.png)
Propan-2-yl 2-[[3-cyano-6-methyl-4-(5-methylfuran-2-yl)-5-[(2-methylphenyl)carbamoyl]-1,4-dihydropyridin-2-yl]sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-[[3-cyano-6-methyl-4-(5-methylfuran-2-yl)-5-[(2-methylphenyl)carbamoyl]-1,4-dihydropyridin-2-yl]sulfanyl]acetate is a complex organic compound with a multifaceted structure This compound is characterized by the presence of various functional groups, including cyano, methyl, furan, carbamoyl, and dihydropyridinyl groups
Métodos De Preparación
The synthesis of Propan-2-yl 2-[[3-cyano-6-methyl-4-(5-methylfuran-2-yl)-5-[(2-methylphenyl)carbamoyl]-1,4-dihydropyridin-2-yl]sulfanyl]acetate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Propan-2-yl 2-[[3-cyano-6-methyl-4-(5-methylfuran-2-yl)-5-[(2-methylphenyl)carbamoyl]-1,4-dihydropyridin-2-yl]sulfanyl]acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
This compound has potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique chemical structure and functional groups. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2-[[3-cyano-6-methyl-4-(5-methylfuran-2-yl)-5-[(2-methylphenyl)carbamoyl]-1,4-dihydropyridin-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Propan-2-yl 2-[[3-cyano-6-methyl-4-(5-methylfuran-2-yl)-5-[(2-methylphenyl)carbamoyl]-1,4-dihydropyridin-2-yl]sulfanyl]acetate can be compared with other similar compounds that have similar functional groups or structural features Some similar compounds include 3-cyano-6-methyl-2-pyridone and other derivatives of dihydropyridine
Propiedades
IUPAC Name |
propan-2-yl 2-[[3-cyano-6-methyl-4-(5-methylfuran-2-yl)-5-[(2-methylphenyl)carbamoyl]-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-14(2)31-21(29)13-33-25-18(12-26)23(20-11-10-16(4)32-20)22(17(5)27-25)24(30)28-19-9-7-6-8-15(19)3/h6-11,14,23,27H,13H2,1-5H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCWCJCFNREOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=C(O3)C)C#N)SCC(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,3-diphenylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5128795.png)
![[1-(4-Iodophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene](/img/structure/B5128802.png)
![methyl 3-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]phenyl}-2-cyanoacrylate](/img/structure/B5128808.png)
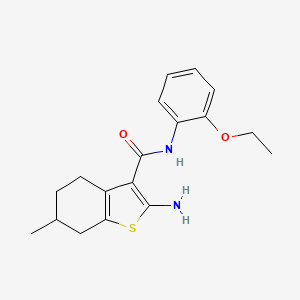
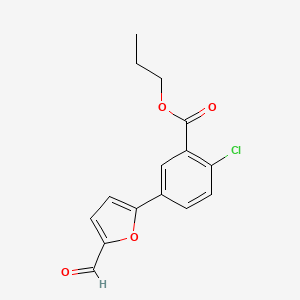
![2-[2-(4-Bromophenyl)-6-methylpyrimidin-4-yl]-3,6-diphenyl-3,6-dihydrooxazine](/img/structure/B5128864.png)
![N-(2,4-dimethylphenyl)-4-[2-(2,2-dimethylpropanoyl)hydrazino]-4-oxobutanamide](/img/structure/B5128876.png)
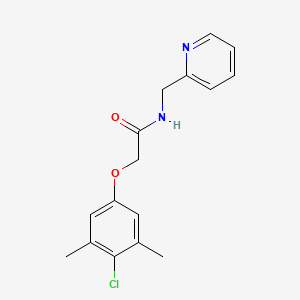
![2-(N-BENZYL4-METHOXYBENZENESULFONAMIDO)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5128892.png)
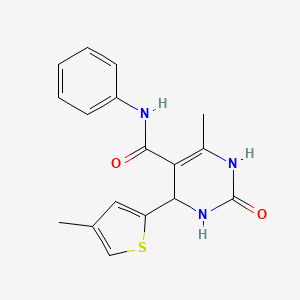
![3-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B5128908.png)
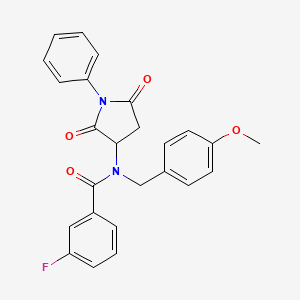
![3-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANOIC ACID](/img/structure/B5128922.png)
